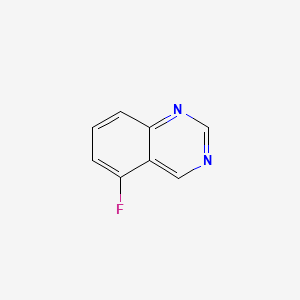

5-Fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKAFBSMFSKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663981 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-43-7 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoroquinazoline chemical properties and structure

An In-depth Technical Guide to 5-Fluoroquinazoline: Chemical Properties, Structure, and Applications

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The strategic introduction of a fluorine atom, particularly at the C-5 position, modulates the molecule's physicochemical and pharmacokinetic properties, making this compound a core of significant interest for drug discovery professionals. This guide provides a comprehensive technical overview of the this compound system, synthesizing data on its chemical properties, structural features, synthesis, and its pivotal role in the development of novel therapeutics. While data on the unsubstituted parent molecule is limited, this document leverages extensive research on its derivatives to provide a thorough understanding for researchers and scientists.

Physicochemical and Structural Properties

The inherent characteristics of the this compound core are foundational to its utility in drug design. The fluorine atom at the 5-position imparts unique electronic properties without a significant increase in steric bulk.

Chemical and Physical Identity

Specific experimental data for the parent this compound is not widely published. Therefore, we present data for the closely related and well-characterized derivative, 5-fluoroquinazolin-4-ol (also known as 5-fluoro-4(3H)-quinazolinone), as a representative proxy.[2][3]

| Property | Value | Source(s) |

| CAS Number | 436-72-6 | [2][3] |

| Molecular Formula | C₈H₅FN₂O | [2][4] |

| Molecular Weight | 164.14 g/mol | [2][4] |

| Appearance | Yellow solid | [3] |

| Melting Point | 238 °C | [3] |

| Boiling Point (Predicted) | 317.5 ± 44.0 °C | [3] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [3] |

Structural Analysis

The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 5-position.

Caption: A generalized synthetic workflow for this compound derivatives.

Causality in Experimental Design:

-

Starting Material: The synthesis logically begins with a commercially available or readily synthesized fluorinated precursor, such as 2-amino-6-fluorobenzonitrile, which fixes the fluorine atom at the desired position.

-

Amide Formation (Step 1): The Schotten-Baumann reaction is a robust method for forming the initial amide bond. The use of a base like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

Imidoyl Chloride Formation (Step 2): Refluxing with thionyl chloride is a standard method to convert the amide into a more reactive imidoyl chloride. This intermediate is primed for electrophilic attack, facilitating the subsequent cyclization.

-

Cyclization (Step 3): The final ring-closing step is often the most critical. Heating with ethyl cyanoformate in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄) promotes the intramolecular cyclization to form the stable quinazoline ring system. [5]The high temperature provides the necessary activation energy for this transformation.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, establishing this scaffold as a valuable template for the development of novel therapeutic agents.

Anticancer Activity

Many this compound derivatives have been investigated as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cell cycle progression.

-

Mechanism of Action: Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. Their overexpression is common in many human cancers. [5]Certain 2,4-disubstituted 8-fluoroquinazoline derivatives have been shown to be potent and selective inhibitors of Aurora A kinase. [5]By binding to the ATP-binding site of the enzyme, these inhibitors block its catalytic activity, leading to mitotic arrest, failure of cytokinesis, and ultimately, apoptosis (programmed cell death). The fluorine atom in these derivatives often enhances binding to the hinge region of the kinase active site. [5]

Caption: Mechanism of action for this compound-based Aurora A kinase inhibitors.

Antibacterial Activity

Drawing analogy from the highly successful fluoroquinolone class of antibiotics, fluoroquinazoline derivatives have been explored for antibacterial properties.

-

Mechanism of Action: Topoisomerase Inhibition: Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topology of DNA during replication. Inhibition of these enzymes leads to breaks in the bacterial DNA, halting replication and ultimately causing bacterial cell death. It is hypothesized that fluoroquinazoline derivatives can act via a similar mechanism, making them attractive candidates for the development of new antibacterial agents to combat rising drug resistance.

Anti-inflammatory Activity

Certain 6-fluoroquinazoline derivatives have shown promise as anti-inflammatory agents by modulating immune responses.

-

Mechanism of Action: TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. A study on 6-fluoro-7-(1-piperazino)quinazolines demonstrated that these compounds could inhibit both TNF-α production and T-cell proliferation, key drivers of inflammatory diseases like rheumatoid arthritis. [6]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol: Synthesis of 2,4-Disubstituted this compound

This protocol describes a general procedure for synthesizing a this compound derivative from 2-amino-6-fluorobenzoic acid.

Objective: To synthesize a substituted this compound via a two-step condensation and cyclization process.

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Amide or amine for C-2 substituent

-

Orthoester (e.g., triethyl orthoformate) for C-4 substituent

-

Solvent (e.g., Ethanol, Dimethylacetamide)

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Standard laboratory glassware, heating mantle, and stirring apparatus

Procedure:

-

Step A: Formation of the Benzoxazinone Intermediate:

-

In a round-bottom flask, suspend 2-amino-6-fluorobenzoic acid (1.0 eq) in an excess of acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure to yield the crude 5-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

-

-

Step B: Amination and Cyclization to Quinazolinone:

-

Dissolve the crude benzoxazinone intermediate (1.0 eq) in a suitable solvent like ethanol or dimethylacetamide (DMAC).

-

Add the desired primary amine (e.g., aniline, 1.1 eq) to the solution.

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted 5-fluoroquinazolin-4(3H)-one.

-

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Protocol: In Vitro Cytotoxicity Evaluation (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.

Objective: To determine the concentration-dependent cytotoxic effect of a this compound derivative on a human cancer cell line (e.g., MCF-7 breast cancer).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., RPMI 1640 with 5% FBS)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control (e.g., Paclitaxel)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO and a positive control).

-

Incubate the plates for 48 hours.

-

-

Cell Fixation:

-

After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10% TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry completely.

-

-

Staining:

-

Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Stain for 30 minutes at room temperature.

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

-

Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Shake the plates for 10 minutes on a mechanical shaker.

-

Read the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

Click to expand

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135495930, 5-Fluoroquinazolin-4-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link]

- Pathania, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6648.

- Supporting Information for a scientific article. (n.d.). 1H-NMR, 13C-NMR and 19F-NMR spectra of products.

-

SpectraBase. (n.d.). 5-Fluoro-quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Ali, M. H., et al. (2024). Novel Bioactive 1,4-Dihydroquinazoline Derivatives from Ciprofloxacin.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

- Yasuda, N., et al. (2003). Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616.

- National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.

- Popiołek, Ł., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296.

- Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015320.

- Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95.

- Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

-

National Center for Biotechnology Information. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

- Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)

Sources

- 1. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR [m.chemicalbook.com]

- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-FLUORO-4-HYDROXYQUINAZOLINE | 436-72-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 5-Fluoroquinazolin-4(3H)-one from 2-Amino-6-fluorobenzoic Acid

Abstract

The quinazoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. This guide provides an in-depth, technically-grounded exposition on the synthesis of 5-fluoroquinazolin-4(3H)-one, a key intermediate for drug discovery, starting from the readily available precursor, 2-amino-6-fluorobenzoic acid (also known as 6-fluoroanthranilic acid).[3] We will explore the prevalent and efficient Niementowski reaction, detailing the underlying mechanism, providing a step-by-step experimental protocol, and discussing critical parameters for process optimization. This document is intended for researchers, chemists, and drug development professionals engaged in the field of medicinal and synthetic organic chemistry.

Introduction: The Significance of the Quinazoline Core

Quinazolinones and their derivatives are cornerstone structures in medicinal chemistry.[4] The bicyclic system, comprising a benzene ring fused to a pyrimidine ring, serves as a versatile template for designing targeted therapeutics. The FDA has approved several quinazoline-containing drugs, particularly in oncology, underscoring the scaffold's clinical relevance.[2] The synthesis of these compounds often begins with anthranilic acid or its derivatives, making it a cost-effective and highly adaptable starting point.[1][5]

The specific focus of this guide, 5-fluoroquinazolin-4(3H)-one, incorporates a fluorine atom at a strategic position. The C-F bond is exceptionally stable, and fluorine's high electronegativity can alter the electronic profile of the molecule, often leading to enhanced biological activity and improved metabolic profiles. The synthesis commences with 2-amino-6-fluorobenzoic acid, ensuring the fluorine atom is correctly positioned to yield the desired 5-fluoro-substituted quinazolinone product.[6]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-fluoroquinazolin-4(3H)-one, reveals the most direct pathway for its construction. The primary disconnection occurs across the N1-C2 and C8a-N1 bonds, leading back to the precursor, 2-amino-6-fluorobenzoic acid. This disconnection identifies the need for a one-carbon (C1) electrophile to form the C2 position of the quinazolinone ring.

The Niementowski quinazolinone synthesis is a classic and highly effective method that accomplishes this transformation by heating an anthranilic acid derivative with an amide, most commonly formamide.[5] Formamide serves as both the C2 source and the dehydrating agent, facilitating the cyclization in a one-pot process. This approach is favored for its operational simplicity and often high yields.[5]

Caption: Retrosynthetic pathway for 5-fluoroquinazolin-4(3H)-one.

The Niementowski Reaction: Mechanism and Rationale

The synthesis of quinazolin-4-ones via the Niementowski reaction is a thermal condensation process.[5] The mechanism proceeds through two principal stages:

-

N-Formylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-6-fluorobenzoic acid on the carbonyl carbon of formamide. This results in the formation of an N-formyl intermediate, N-(2-carboxy-3-fluorophenyl)formamide, with the elimination of ammonia. High temperatures are required to drive this acylation.

-

Intramolecular Cyclization and Dehydration: At elevated temperatures, the newly formed N-formyl intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbon, forming a cyclic tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) from this intermediate leads to the formation of the stable, aromatic quinazolinone ring system. The excess formamide in the reaction often acts as a solvent and helps to drive the reaction to completion.[5]

The fluorine atom at the C6 position of the anthranilic acid is electronically withdrawing but does not sterically hinder the cyclization process, making this a robust method for producing the target compound.

Caption: High-level workflow for the Niementowski synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of quinazolin-4-one from anthranilic acid.[5] Researchers should perform their own risk assessment before commencing any experimental work.

Materials and Equipment:

-

2-Amino-6-fluorobenzoic acid (1.0 eq)[6]

-

Formamide (≥4.0 eq)[5]

-

Round-bottom flask equipped with a reflux condenser and a heating mantle

-

Glycerin or oil bath for heating

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Beaker with crushed ice

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Activated carbon (for recrystallization, optional)

-

Ethanol or water (for recrystallization)

Step-by-Step Procedure:

-

Reaction Setup: In a two-necked round-bottom flask, place 2-amino-6-fluorobenzoic acid (e.g., 15.5 g, 0.1 mol) and formamide (e.g., 18.0 g, 16 ml, 0.4 mol).[5]

-

Heating: Equip the flask with a reflux condenser and place it in a glycerin bath. Heat the reaction mixture with stirring to 130-140°C.[5] Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature. The mixture may solidify or become a thick slurry.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice and water. Stir the mixture vigorously to break up any solids and precipitate the product. Allow it to stand for 6-8 hours to ensure complete precipitation.[5]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any residual formamide.

-

Purification: The crude 5-fluoroquinazolin-4(3H)-one can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water or ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to obtain the final product.

Data Summary and Expected Outcome

The Niementowski reaction is known for its efficiency. While the specific yield for 5-fluoroquinazolin-4(3H)-one may vary, analogous reactions with unsubstituted anthranilic acid report high yields.

| Parameter | Value / Condition | Rationale / Reference |

| Starting Material | 2-Amino-6-fluorobenzoic acid | Provides the core structure and fluorine at the desired position. |

| Reagent | Formamide | Serves as the C2 source and reaction medium.[4][5] |

| Stoichiometry | 1 : 4 (Acid : Formamide) | An excess of formamide drives the reaction to completion.[5] |

| Temperature | 130-140 °C | Sufficient thermal energy for formylation and cyclodehydration.[5] |

| Reaction Time | 2-3 hours | Typical duration for completion of the condensation.[5] |

| Expected Yield | 70-95% | Based on similar reported syntheses of quinazolin-4-ones.[5] |

Conclusion

The synthesis of 5-fluoroquinazolin-4(3H)-one from 2-amino-6-fluorobenzoic acid is most effectively achieved through the Niementowski reaction. This method is robust, high-yielding, and operationally simple, making it suitable for both academic research and larger-scale production. The resulting fluorinated quinazolinone is a valuable building block for the synthesis of novel bioactive molecules in the ongoing quest for improved therapeutics. By understanding the underlying mechanism and optimizing the reaction conditions as detailed in this guide, researchers can reliably produce this important chemical intermediate.

References

-

Jain, S. K., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

-

Mamedov, V. A., et al. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]

- Wang, L. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.

-

Desai, K. R., et al. (2012). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Science and Research (IJSR). Available at: [Link]

-

Al-Omar, M. A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central. Available at: [Link]

-

Jeremić, M. S., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available at: [Link]

-

Patel, K., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. Available at: [Link]

-

Mohareb, R. M., & Halim, M. A. (2019). Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate. Available at: [Link]

-

FAQ. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?. FAQ. Available at: [Link]

Sources

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. generis-publishing.com [generis-publishing.com]

- 6. 2-Amino-6-fluorobenzoic Acid | 434-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 5-Fluoroquinazoline

Abstract

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for the development of a multitude of biologically active compounds.[1] Among its numerous derivatives, the introduction of a fluorine atom at the 5-position has proven to be a pivotal modification, leading to compounds with enhanced pharmacological properties. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of 5-fluoroquinazoline and its derivatives. We will delve into the chemical rationale behind the strategic incorporation of fluorine, detail key synthetic methodologies, and trace the evolution of these compounds into potent therapeutic agents, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical insights into this important class of molecules.

Introduction: The Quinazoline Scaffold and the Rise of Fluorine in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, has long captured the attention of medicinal chemists.[2][3] Its planar structure and synthetic tractability make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2][3] The annals of pharmaceutical sciences are replete with examples of quinazoline-based drugs demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4]

Parallel to the exploration of heterocyclic scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design. The substitution of a hydrogen atom with fluorine, its bioisostere, can profoundly influence a molecule's physicochemical and pharmacological properties.[5][6] Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage and thereby increasing the compound's half-life.[6]

-

Increased Lipophilicity: In many contexts, fluorine substitution can enhance a molecule's ability to cross cellular membranes.

-

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing target binding and pharmacokinetic profiles.[6]

-

Improved Target Binding: The unique electronic properties of fluorine can lead to more potent interactions with biological targets through the formation of hydrogen bonds and other electrostatic interactions.[5]

The convergence of these two powerful concepts—the privileged quinazoline scaffold and the strategic use of fluorine—gave rise to the development of this compound and its derivatives, a class of compounds that has made a significant impact on modern medicine.

Early Development and Synthesis of the this compound Core

While a singular, seminal paper detailing the very first synthesis of this compound is not readily apparent in the historical literature, its emergence can be traced through the logical progression of synthetic organic chemistry and the growing appreciation for fluorinated pharmaceuticals. The foundational methods for quinazoline synthesis, such as the Niementowski quinazoline synthesis, provided the chemical blueprint.

The logical and most common starting material for the synthesis of this compound is 2-amino-6-fluorobenzoic acid . Although the search results provided procedures for the synthesis of 2-amino-3-fluorobenzoic acid and 2-amino-5-fluorobenzoic acid, the principles are directly applicable.[7][8][9][10]

General Synthetic Protocol: Cyclization of 2-amino-6-fluorobenzoic acid

A prevalent method for the construction of the 5-fluoroquinazolin-4-one ring system involves the cyclization of 2-amino-6-fluorobenzoic acid with a suitable one-carbon source, such as formamide or formic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-amino-6-fluorobenzoic acid is mixed with an excess of formamide.

-

Heating: The reaction mixture is heated to a high temperature, typically in the range of 150-180°C, for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the product, 5-fluoroquinazolin-4(3H)-one, often precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove any remaining formamide, and can be further purified by recrystallization.

This foundational 5-fluoroquinazolin-4(3H)-one then serves as a versatile intermediate for further chemical modifications.

The Rationale for Fluorination at the 5-Position: A Bioisosteric Approach

The decision to introduce a fluorine atom at the 5-position of the quinazoline ring is a calculated one, rooted in the principles of bioisosterism.[5][11] The substitution of hydrogen with fluorine is a common and effective strategy in drug design to enhance a molecule's therapeutic potential without significantly altering its size. The van der Waals radii of hydrogen and fluorine are 1.2 Å and 1.35 Å, respectively, allowing fluorine to mimic hydrogen sterically.[5]

The primary driver for this substitution is the profound electronic effect of fluorine.[5] As the most electronegative element, fluorine exerts a strong inductive effect, which can:

-

Alter Electron Distribution: Modify the electron density of the entire quinazoline ring system, influencing its interactions with biological targets.

-

Enhance Binding Affinity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with amino acid residues in the active site of a target protein, leading to increased binding affinity.[5]

-

Block Metabolic Sites: The presence of a fluorine atom can prevent metabolic oxidation at that position, a common pathway for drug deactivation.

Evolution into Potent Kinase Inhibitors: The Era of Targeted Cancer Therapy

The true potential of the this compound scaffold was realized with the advent of targeted cancer therapy, particularly in the development of protein kinase inhibitors.[12] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazoline core emerged as an excellent ATP-competitive scaffold for kinase inhibition.

The Rise of EGFR Inhibitors: Gefitinib and Erlotinib

The development of the first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, gefitinib and erlotinib , represents a landmark achievement in the history of this compound derivatives, although these specific drugs are not 5-fluoro substituted, their development from the quinazoline scaffold paved the way for exploration of various substitutions, including fluorination.[13][14][15][16][17] These drugs were designed to target the ATP-binding site of the EGFR tyrosine kinase, which is often overactive in various cancers, particularly non-small cell lung cancer.

The general structure of these inhibitors consists of a 4-anilinoquinazoline core. The quinazoline nitrogen atoms act as hydrogen bond acceptors, mimicking the adenine region of ATP, while the anilino side chain occupies the hydrophobic pocket of the kinase domain.

The Role of Fluorine in Modern Kinase Inhibitors

Building on the success of early quinazoline-based kinase inhibitors, medicinal chemists began to systematically explore the impact of substitutions on the quinazoline ring to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a fluorine atom, often at the 6 or 7-positions, became a common strategy. While the initial query focused on the 5-position, the principles of fluorine substitution are broadly applicable across the quinazoline scaffold. For instance, in the development of Aurora kinase inhibitors, a class of enzymes critical for cell division, fluoroquinazoline derivatives have shown significant promise. A notable example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which has been identified as a selective Aurora A kinase inhibitor.[18]

Experimental Protocols and Data

Synthesis of a Representative this compound Derivative

The following is a representative, generalized protocol for the synthesis of a 4-anilino-5-fluoroquinazoline derivative, a common structural motif in kinase inhibitors.

Step 1: Synthesis of 4-chloro-5-fluoroquinazoline

-

Chlorination: 5-Fluoroquinazolin-4(3H)-one is refluxed with a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Workup: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-5-fluoroquinazoline.

Step 2: Nucleophilic Aromatic Substitution

-

Reaction: 4-Chloro-5-fluoroquinazoline is dissolved in a suitable solvent, such as isopropanol or acetonitrile.

-

Addition of Amine: The desired aniline derivative (e.g., 3-ethynylaniline for an erlotinib-like compound) is added to the solution, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

-

Heating: The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).

-

Purification: The product is isolated by filtration upon cooling or after removal of the solvent. Further purification can be achieved by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

The biological activity of synthesized this compound derivatives is often assessed using in vitro kinase inhibition assays.

Protocol: ADP-Glo™ Kinase Assay

This assay quantitatively measures the amount of ADP produced during an enzymatic reaction, which is directly proportional to the kinase activity.

-

Kinase Reaction: The kinase (e.g., EGFR, Aurora A), the substrate (a suitable peptide), and ATP are incubated in a reaction buffer in the presence of varying concentrations of the this compound inhibitor.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

Luminescence Measurement: The luminescence signal is measured using a luminometer. A decrease in luminescence compared to the control (no inhibitor) indicates inhibition of the kinase.

-

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the luminescence signal against the inhibitor concentration.

Cellular Proliferation Assay

To assess the anti-cancer activity of these compounds in a cellular context, a proliferation assay is performed.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Data Summary

The following table summarizes representative data for quinazoline-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Gefitinib | EGFR | 25.42 | [13] |

| Erlotinib | EGFR | 33.25 | [13] |

| Compound 7i (6-arylureido-4-anilinoquinazoline) | EGFR | 17.32 | [13] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | - | [18] |

Visualizations

General Synthetic Pathway for 4-Anilino-5-fluoroquinazolines

Caption: General synthetic route to 4-anilino-5-fluoroquinazoline derivatives.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Caption: Competitive inhibition of kinase activity by this compound derivatives.

Conclusion and Future Perspectives

The journey of this compound from a conceptual synthetic target to a key component of life-saving therapeutics is a testament to the power of rational drug design. The strategic incorporation of fluorine into the privileged quinazoline scaffold has yielded compounds with enhanced metabolic stability, improved target affinity, and potent biological activity. The success of quinazoline-based kinase inhibitors has revolutionized the treatment of certain cancers, ushering in an era of personalized medicine.

The future of this compound development remains bright. Ongoing research is focused on:

-

Developing next-generation inhibitors: Designing compounds that can overcome drug resistance, a common challenge with targeted therapies.

-

Improving selectivity: Creating inhibitors that are highly selective for their target kinase to minimize off-target effects and toxicity.

-

Exploring new therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases, including inflammatory and neurodegenerative disorders.

As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the this compound scaffold will undoubtedly continue to be a fertile ground for the discovery of novel and impactful medicines.

References

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

-

Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). (n.d.). ResearchGate. [Link]

-

Structures of as Gefitinib (1), Erlotinib (2) and E-resveratrol (3). (n.d.). ResearchGate. [Link]

-

Structures of erlotinib, gefitinib, reported compounds A–D, and designed quinazoline derivatives E–H as antitumour agents. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

-

Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. (n.d.). ResearchGate. [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[13][14][16]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025). ResearchGate. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]

-

2-Amino-5-fluorobenzoic acid. (n.d.). National Center for Biotechnology Information. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry. [Link]

- The preparation method of 2-amino-5-fluorobenzoic acid. (n.d.).

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. [Link]

-

The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. [Link]

-

The Medicinal Functionality of Quinazolines. (2022). ResearchGate. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules. [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-fluorobenzoic acid 97 446-08-2 [sigmaaldrich.com]

- 10. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 11. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 5-Fluoroquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] The strategic introduction of fluorine into drug candidates is a key tactic for enhancing metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical exploration of the biological activities of quinazoline derivatives, with a specific focus on the implications of substitution at the 5-position.

A Note on the Literature: A comprehensive review of current scientific literature reveals that while the quinazoline nucleus is extensively studied, specific and detailed biological data for derivatives featuring a fluorine atom at the 5-position are not widely published. Therefore, this guide will synthesize data from three critical areas to provide a robust and scientifically grounded perspective for researchers:

-

The foundational biological activities of the core quinazoline scaffold.[3][4][5]

-

The influence of substitutions at the 5-position of the quinazoline ring with other chemical moieties.[2][6]

-

The well-documented effects of fluorine substitution at other positions of the quinazoline scaffold or its pendant groups.[1][4]

By integrating these data points, we can construct a predictive framework for the therapeutic potential of 5-fluoroquinazoline derivatives and identify promising avenues for future research.

Part 1: Anticancer Activity of this compound Derivatives

The most prominent application of quinazoline derivatives in oncology is their function as protein kinase inhibitors.[6][7] Kinases are pivotal enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[4]

Primary Mechanism of Action: EGFR and VEGFR Kinase Inhibition

Many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, while VEGFR is crucial for angiogenesis, the process by which tumors develop their own blood supply.[4][8] The 4-anilinoquinazoline scaffold is a classic pharmacophore that competes with ATP for binding to the kinase domain of these receptors, thereby inhibiting the downstream signaling cascade that promotes tumor growth.[7]

-

The 4-Anilino Moiety: This group is critical for activity, inserting into the ATP-binding pocket of the kinase. Substitutions on this aniline ring, particularly with electron-withdrawing groups like chlorine or fluorine, are known to enhance inhibitory potency.[4][9]

-

Positions 6 and 7: These positions are often substituted with solubilizing groups (e.g., methoxy, morpholine) to improve pharmacokinetic properties without compromising kinase affinity.[10]

-

The 5-Position: This position is less commonly substituted but offers a key vector for modification. Studies on 5-anilino-8-nitroquinazoline derivatives have shown potent and selective inhibition of VEGFR-2, indicating that the 5-position can accommodate bulky substituents and directly influence target selectivity.[6] Furthermore, the introduction of haloaniline or alkylamine groups at the 5-position has been suggested to improve the biological activity profile of the scaffold.[2]

Expert Insight: The introduction of a highly electronegative fluorine atom at the 5-position would be expected to significantly alter the electronic properties of the quinazoline ring system. This could enhance binding interactions with the kinase active site through favorable electrostatic or hydrogen bonding interactions and may improve metabolic stability by blocking a potential site of oxidation.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).

Caption: EGFR signaling pathway inhibited by a this compound TKI.

Quantitative Data: In Vitro Anticancer and Kinase Inhibitory Activity

The table below summarizes the activity of representative fluoro-substituted and C-5 substituted quinazoline derivatives against cancer cell lines and kinases.

| Compound Class/Example | Target Cell Line / Kinase | Activity Metric | Value | Reference |

| 5-Anilino-8-nitroquinazoline | VEGFR-2 Kinase | IC₅₀ | 12 nM | [6] |

| 5-Anilino-8-nitroquinazoline | HUVEC Cells | IC₅₀ | 1.8 µM | [6] |

| 4-(3-chloro-4-fluoroanilino) derivative | EGFR Kinase | IC₅₀ | 0.024 µM | [8] |

| 4-(3-chloro-4-fluoroanilino) derivative | A549 Lung Cancer | GI₅₀ | 1.537 µM | [8] |

| Fused Quinazoline-Imidazolone | MCF-7 Breast Cancer | IC₅₀ | ~5 µM | [3] |

Experimental Protocols

This protocol provides a robust method for quantifying the inhibitory effect of a compound on kinase activity by measuring the amount of ADP produced.

-

Reaction Preparation: Prepare a kinase reaction mixture containing the target kinase (e.g., EGFR), the appropriate substrate (e.g., a poly-GT peptide), and ATP in a kinase reaction buffer.

-

Compound Addition: Dispense the this compound derivatives, serially diluted in DMSO, into a 384-well plate. Include a positive control (e.g., Gefitinib) and a no-inhibitor (DMSO only) negative control.

-

Initiate Kinase Reaction: Add the kinase reaction mixture to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

First Detection Step: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Second Detection Step: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include appropriate vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 2: Antimicrobial Activity

While less prominent than their anticancer applications, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][11]

Mechanism of Action & SAR

The antimicrobial mechanisms for quinazolines are varied but can involve the inhibition of essential cellular processes.[2] For fluoroquinolones (a distinct but related class), the primary mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[12] It is plausible that fluoro-substituted quinazolines could engage similar targets.

Crucially, structure-activity relationship studies have revealed that substitutions at positions 2, 3, and importantly, position 5 can significantly modulate antimicrobial potency.[2] The introduction of haloaniline or simple alkylamine groups at the 5-position was found to be a promising strategy for enhancing antimicrobial activity, suggesting that a 5-fluoro substituent could be highly beneficial.[2]

Quantitative Data: In Vitro Antimicrobial Activity

The table below presents Minimum Inhibitory Concentration (MIC) values for representative quinazoline derivatives against various microbial strains.

| Compound Class/Example | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivative 4 (p-CF₃) | MRSA | 0.75 | [9] |

| Quinoline Derivative 5 (3-Cl, 4-F) | MRSA | 1.5 | [9] |

| 5,6-dihydrotetrazolo[1,5-c]quinazoline | Staphylococcus aureus | Not specified, but active | [11] |

| 5,6-dihydrotetrazolo[1,5-c]quinazoline | Escherichia coli | Not specified, but active | [11] |

Experimental Protocol

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivative in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

-

Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

Part 3: Synthesis Strategies and Future Outlook

The synthesis of the this compound core can be achieved through established methods, often starting from appropriately substituted anthranilic acids or benzonitriles.[13] Multicomponent reactions (MCRs) have emerged as efficient and eco-friendly methods for generating diverse quinazoline libraries.[13]

General Synthesis Workflow

The diagram below outlines a generalized workflow for the discovery and evaluation of novel this compound derivatives.

Caption: Drug discovery workflow for this compound derivatives.

Future Perspectives

The quinazoline scaffold remains a highly fertile ground for the development of novel therapeutics. While direct data on this compound derivatives is limited, the available evidence from related analogs strongly suggests high potential.

Key areas for future research include:

-

Systematic Synthesis: The synthesis and screening of a focused library of this compound derivatives to directly probe their anticancer and antimicrobial activities.

-

Target Selectivity: Investigating how the 5-fluoro substituent influences kinase selectivity profiles to develop more targeted and less toxic agents.

-

Mechanism of Resistance: Studying the potential for this compound derivatives to overcome known resistance mechanisms associated with current EGFR inhibitors.

By leveraging established synthetic protocols and robust biological assays, the exploration of this compound derivatives represents a promising and logical next step in the quest for more effective therapeutic agents.

References

-

Patel, D. R., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Advanced Research. [Link]

-

Rys, M., et al. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. [Link]

-

Javed, I., et al. Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. [Link]

-

Al-Trawneh, S. A., et al. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules. [Link]

-

Liu, H., et al. Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. [Link]

-

El-Sayed, M. T., et al. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. [Link]

-

Chen, Y., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

Javed, I., et al. QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Khan, I., et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules. [Link]

-

Paul, T., et al. Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. [Link]

-

Rani, S., & Kumar, R. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Polycyclic Aromatic Compounds. [Link]

-

Zhang, H., et al. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]

-

Tang, G., et al. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]

-

Jafari, E., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]

-

Kumar, D., et al. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

-

Sławiński, J., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

-

Azab, M. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]

-

Al-Warhi, T., et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Az., M. A. E. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

Spînu, M., et al. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences. [Link]

-

Tang, C., et al. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Paikar, A., et al. Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry. [Link]

-

Keri, R. S., et al. Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. rphsonline.com [rphsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

The 5-Fluoroquinazoline Scaffold: A Privileged Structure for Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Prominence of Kinase Inhibitors and the Quinazoline Core

Protein kinases, as central regulators of a vast array of cellular processes, have long been a focal point in the quest for targeted cancer therapies. The dysregulation of kinase signaling is a hallmark of many malignancies, making them prime targets for therapeutic intervention. Among the myriad of scaffolds explored for kinase inhibition, the quinazoline nucleus has emerged as a particularly fruitful starting point. Its rigid, bicyclic structure provides a robust framework for the precise orientation of substituents to engage with the ATP-binding pocket of various kinases. This has led to the successful development of several FDA-approved drugs, including gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1]

This guide delves into a specific, yet highly significant, modification of this privileged scaffold: the introduction of a fluorine atom at the 5-position. We will explore the rationale behind this strategic fluorination, provide detailed synthetic methodologies, and outline robust protocols for the biological evaluation of novel 5-fluoroquinazoline-based kinase inhibitors.

The Strategic Advantage of the 5-Fluoro Substitution: More Than Just a Halogen

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. In the context of the quinazoline scaffold, the 5-fluoro substitution offers several key advantages:

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the quinazoline core. This can be crucial for optimizing the compound's solubility, cell permeability, and overall pharmacokinetic profile.

-

Enhanced Binding Interactions: The small size and high electronegativity of fluorine allow it to form favorable orthogonal multipolar interactions with the kinase hinge region, potentially increasing binding affinity and selectivity. Docking studies on an 8-fluoroquinazoline derivative targeting Aurora A kinase revealed that the fluorine group has a significant impact on binding to the hinge region.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Strategic placement of fluorine can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.

-

Improved Potency: The combination of altered electronics and enhanced binding can lead to a significant increase in inhibitory potency against the target kinase.

Synthetic Strategies for 5-Fluoro-4-Anilinoquinazolines: A Step-by-Step Workflow

The synthesis of 5-fluoro-4-anilinoquinazolines typically follows a convergent strategy, culminating in the coupling of a 4-chloro-5-fluoroquinazoline intermediate with a desired aniline derivative.

Caption: General synthetic workflow for 5-fluoro-4-anilinoquinazoline derivatives.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoroquinazoline

This protocol outlines the synthesis of the key intermediate, 4-chloro-5-fluoroquinazoline, starting from 2-amino-6-fluorobenzoic acid.

Step 1: Cyclization to 5-Fluoroquinazolin-4(3H)-one

-

Reagents and Materials:

-

2-Amino-6-fluorobenzoic acid

-

Formamide

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 2-amino-6-fluorobenzoic acid.

-

Add an excess of formamide to the flask. Formamide serves as both a reactant and a solvent.

-

Heat the mixture to reflux (typically 160-180 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5-fluoroquinazolin-4(3H)-one.

-

Step 2: Chlorination to 4-Chloro-5-fluoroquinazoline

-

Reagents and Materials:

-

5-Fluoroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, suspend 5-fluoroquinazolin-4(3H)-one in an excess of phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux (typically 100-110 °C) for 2-3 hours.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to afford 4-chloro-5-fluoroquinazoline.

-

Experimental Protocol: Synthesis of a Target 5-Fluoro-4-Anilinoquinazoline

This protocol describes the final nucleophilic substitution step to yield the target kinase inhibitor.

-

Reagents and Materials:

-

4-Chloro-5-fluoroquinazoline

-

Desired substituted aniline

-

Isopropanol (or other suitable solvent like n-butanol)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

-

Procedure:

-

Dissolve 4-chloro-5-fluoroquinazoline and a slight excess (1.1-1.2 equivalents) of the substituted aniline in isopropanol in a round-bottom flask.

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, the solvent can be partially evaporated to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold isopropanol or another suitable solvent to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final 5-fluoro-4-anilinoquinazoline derivative.

-

Key Kinase Targets and Structure-Activity Relationship (SAR) Insights

The this compound scaffold has shown promise against a range of therapeutically relevant kinases. The following sections highlight key targets and provide insights into the structure-activity relationships that govern their inhibitory potential.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in oncology, and the 4-anilinoquinazoline scaffold is a cornerstone of many EGFR inhibitors. The introduction of a 5-fluoro substituent can enhance the potency of these inhibitors.

SAR Insights:

-

Aniline Substitution: The nature and position of substituents on the 4-anilino moiety are critical for EGFR inhibitory activity and selectivity. Small, lipophilic groups at the meta-position of the aniline ring are often favored.

-

6- and 7-Positions: Substitution at the 6- and 7-positions of the quinazoline ring with small, solubilizing groups can improve pharmacokinetic properties without compromising potency.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR-2 is a validated anti-cancer strategy.

SAR Insights:

-

Derivatives of 5-anilino-8-nitroquinazoline have been investigated as VEGFR-2 inhibitors.[3]

-

The 5-fluoro substitution can be combined with other modifications on the quinazoline and aniline rings to achieve potent dual EGFR/VEGFR-2 inhibition.

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

SAR Insights:

-

An 8-fluoroquinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective Aurora A kinase inhibitor.[2]

-

The fluorine atom in the quinazoline scaffold was found to have an additional inhibitory effect.[2]

-

The terminal free carboxylic acid group was shown to be essential for activity.[2]

Quantitative Biological Data: A Comparative Overview

The following table summarizes the inhibitory activities (IC₅₀ values) of selected quinazoline derivatives, highlighting the potential of the 5-fluoro substitution.

| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 6 | EGFR, EGFRL858R/T790M, c-Met | 64.8, 305.4, 137.4 | - | - | [4] |

| Urea derivative 7 | EGFRwt, EGFRL858R/T790M | 0.8, 2.7 | - | - | [4] |

| BPR1K871 | FLT3, AURKA | 19, 22 | MOLM-13, MV4-11 | ~0.005 | [5] |

| Compound 28 | VEGFR-2 | 3100 | - | - | [4] |

| Thioacetyl-benzohydrazide 21 | VEGFR-2 | 4600 | HepG2, PC3, MCF-7 | 17.23, 26.10, 30.85 | [4] |

Detailed Methodologies for Kinase Inhibition Assays

The following protocols provide a framework for assessing the inhibitory activity of novel this compound derivatives against key kinase targets. These are generalized protocols and may require optimization for specific kinases and compounds.

Protocol: In Vitro EGFR Kinase Assay (Luminescent)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Caption: Workflow for a luminescent-based in vitro kinase assay.

-

Reagents and Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 384-well plate, add 1 µL of the test compound dilution or vehicle (for controls).

-

Add 2 µL of EGFR enzyme solution.

-

Add 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol: In Vitro VEGFR-2 Kinase Assay

A similar luminescent-based assay can be used to determine the inhibitory activity against VEGFR-2.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

VEGFR-2 substrate

-

ATP

-

Test compounds

-

Luminescent kinase assay kit

-

96-well or 384-well white plates

-

Luminometer

-

-

Procedure:

-

Follow a similar procedure as the EGFR kinase assay, substituting the EGFR-specific reagents with those for VEGFR-2.

-

The concentrations of enzyme, substrate, and ATP should be optimized for the VEGFR-2 assay.

-

Data analysis is performed in the same manner to determine the IC₅₀ values.

-

Signaling Pathway Overview

The following diagrams illustrate the canonical signaling pathways of EGFR and VEGFR-2 and the point of inhibition by 4-anilinoquinazoline-based inhibitors.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 5-position can confer significant advantages in terms of potency, selectivity, and pharmacokinetic properties. The synthetic routes are well-established, and robust in vitro assays are available for the comprehensive biological evaluation of new chemical entities.

Future research in this area will likely focus on:

-

Exploring a wider range of kinase targets: While EGFR, VEGFR, and Aurora kinases are important targets, the this compound scaffold has the potential to inhibit other kinases implicated in cancer and other diseases.

-

Developing more selective inhibitors: Fine-tuning the substitution patterns on the quinazoline and aniline rings can lead to inhibitors with improved selectivity profiles, potentially reducing off-target effects and toxicity.

-

Investigating novel mechanisms of action: While most current inhibitors are ATP-competitive, the development of allosteric or covalent inhibitors based on the this compound scaffold could provide new avenues for overcoming drug resistance.

-

Preclinical and clinical development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical studies to fully assess their therapeutic potential. A preclinical study of a quinazoline-based multi-kinase inhibitor, BPR1K871, demonstrated its in vivo efficacy in AML xenograft models. [5] In conclusion, the this compound scaffold remains a rich area for drug discovery, and the principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and evaluate the next generation of innovative kinase inhibitors.

References

-

El-Sayed, M. T., El-Adl, K., & Aly, M. H. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]

-

Mortlock, A. A., Foote, K. M., Heron, N. M., Jung, F. H., Pasquet, G., Lohmann, J. J., Warin, N., Renaud, F., De Savi, C., Roberts, N. J., Johnson, T., Dousson, C. B., Hill, G. B., Perkins, D., Hatter, G., Wilkinson, R. W., Wedge, S. R., & Odedra, R. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(12), 2213–2224. [Link]

-

Frontiers in Pharmacology. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

-

Lee, K. T., Chen, C. T., Chuang, H. Y., Chen, C. H., Shen, Y. C., Su, Y. C., & Chen, C. T. (2020). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. Bioorganic Chemistry, 103, 104169. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Cheeseman, J. A., & Bary, A. W. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 4. [Link]

-

Wikipedia. (2023, December 11). Aurora inhibitor. [Link]

-